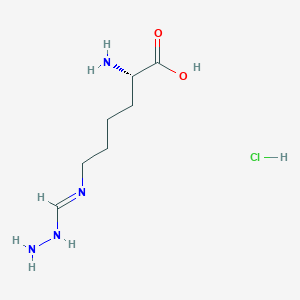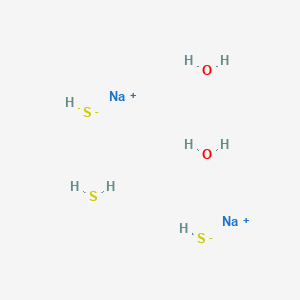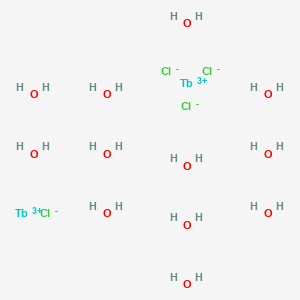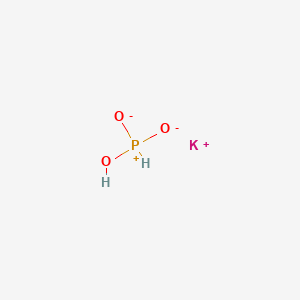
Nickel iodide anhydrous
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel iodide anhydrous can be synthesized by dehydrating the pentahydrate form of nickel iodide. The pentahydrate can be prepared by dissolving nickel oxide, nickel hydroxide, or nickel carbonate in hydroiodic acid . The anhydrous form can also be produced by treating powdered nickel with iodine .
Industrial Production Methods: In industrial settings, this compound is typically produced by the direct reaction of nickel metal with iodine at elevated temperatures. This method ensures the formation of the anhydrous compound without the need for further dehydration steps .
Chemical Reactions Analysis
Types of Reactions: Nickel iodide anhydrous undergoes various types of chemical reactions, including:
Oxidation: Nickel iodide can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal.
Substitution: Nickel iodide can participate in substitution reactions where the iodide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Nickel(III) iodide or other nickel(III) complexes.
Reduction: Nickel metal.
Substitution: Nickel complexes with the new ligands.
Scientific Research Applications
Nickel iodide anhydrous has several scientific research applications:
Biology: Nickel compounds, including nickel iodide, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of nickel compounds.
Mechanism of Action
The mechanism by which nickel iodide anhydrous exerts its effects is primarily through its role as a catalyst. In catalytic processes, nickel iodide facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used. For example, in carbonylation reactions, nickel iodide activates carbon monoxide and the organic substrate, leading to the formation of carbonyl compounds .
Comparison with Similar Compounds
Nickel iodide anhydrous can be compared with other nickel halides such as nickel chloride, nickel bromide, and nickel fluoride:
Nickel Chloride (NiCl₂): Similar in structure but has different solubility and reactivity properties.
Nickel Bromide (NiBr₂): Also similar in structure but with different reactivity and applications.
Nickel Fluoride (NiF₂): Less soluble in water and has different chemical properties.
Uniqueness: this compound is unique due to its specific reactivity with iodine and its applications in catalysis and organic synthesis. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
nickel(2+);diiodide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZMUGSQXVQMM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ni+2].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2I2NiO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999089 | |
| Record name | Nickel(2+) iodide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.518 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-34-3 | |
| Record name | Nickel iodide (NiI2), hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel(2+) iodide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)



![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)

![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)



